

Application Notes and Protocols for Bromo-Substituted Dihydroquinolinone Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1286710

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A Note to the Researcher: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for the exact molecule **7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one**. The information presented herein is based on closely related bromo-substituted quinolinone and dihydroquinolinone analogs to provide insights into the potential applications of this chemical scaffold in drug discovery and development. The methodologies and data should be considered representative of the broader compound class.

Application Notes

The dihydroquinolin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, and the introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, increase metabolic stability, and provide a handle for further chemical modification through cross-coupling reactions.

Potential Therapeutic Areas for Bromo-Substituted Dihydroquinolinones:

- **Neurodegenerative Diseases:** Halogenated quinolinone derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[1] The bromo-substituent can engage in halogen bonding or occupy hydrophobic pockets within the enzyme's active site, potentially enhancing inhibitory activity.

- **Oncology:** The quinolinone scaffold is present in several approved and investigational anticancer agents. Bromo-substituted analogs could be explored as kinase inhibitors or as cytotoxic agents. The bromine atom can be strategically positioned to interact with specific residues in the ATP-binding site of kinases.
- **Antimicrobial Agents:** Brominated organic compounds have shown a range of antimicrobial activities.[2] The lipophilicity conferred by the bromine atom can facilitate membrane transport in bacteria and fungi. Studies on flavonoid derivatives suggest that halogenation can enhance antibacterial efficacy.[2]

General Synthetic Strategies:

Bromo-substituted dihydroquinolinones can serve as versatile intermediates in the synthesis of more complex molecules. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.[1] This allows for the exploration of the chemical space around the quinolinone core to optimize biological activity.

Experimental Protocols

The following are generalized protocols inspired by methodologies reported for similar quinolinone derivatives. These should be adapted and optimized for the specific substrate and target.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Dihydroquinolinone

This protocol describes a general method for the palladium-catalyzed cross-coupling of a bromo-dihydroquinolinone with a boronic acid to introduce new substituents.[1]

Materials:

- 7-Bromo-dihydroquinolinone derivative

- Aryl or heteroaryl boronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
- Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To a flame-dried round-bottom flask, add the 7-bromo-dihydroquinolinone, aryl/heteroaryl boronic acid, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Assay for Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This protocol outlines a common colorimetric method to screen compounds for AChE inhibitory activity.^[1]

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

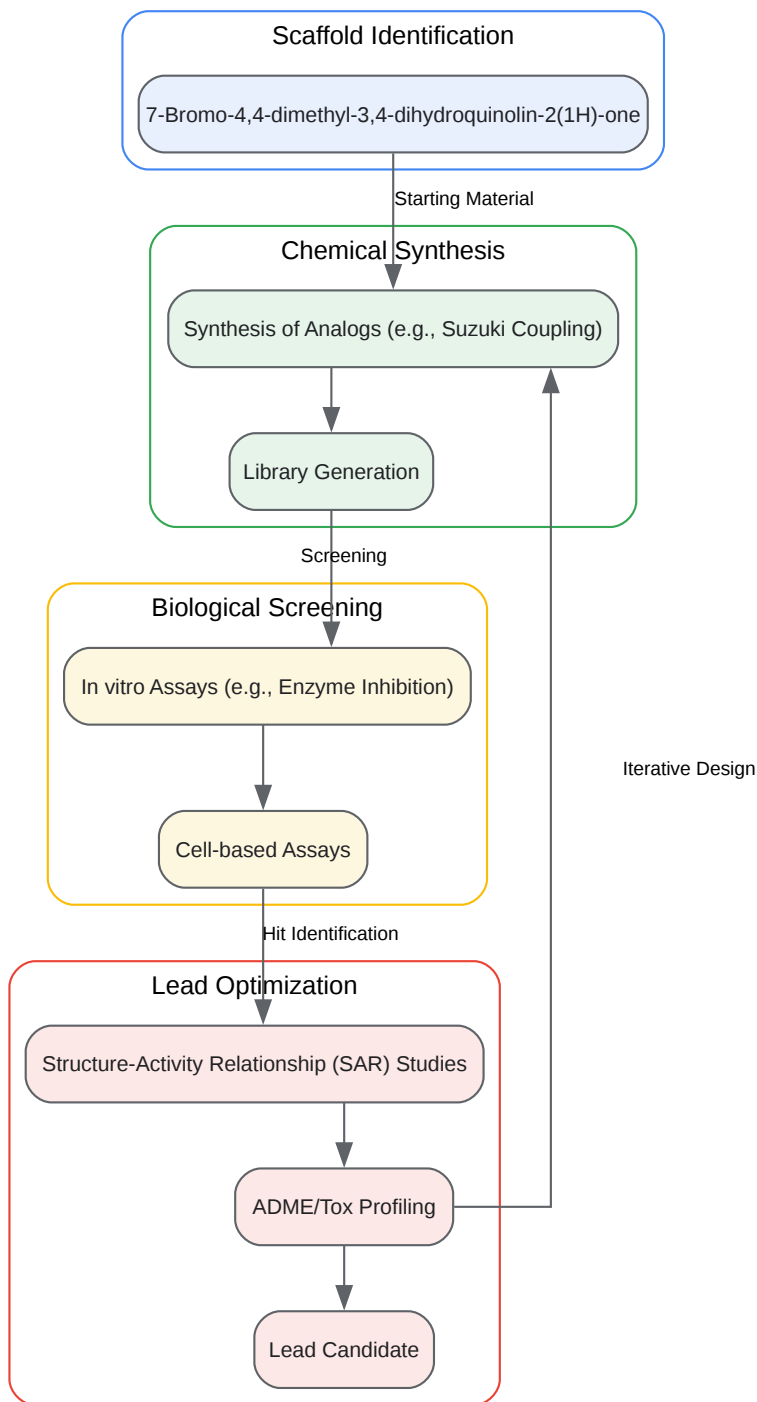
Procedure:

- Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
- In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
- Add the AChE solution to each well and incubate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the ATCI substrate solution to all wells.
- Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at a wavelength of 412 nm at regular intervals using a microplate reader.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percentage of inhibition relative to a control without the inhibitor.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.

Visualizations

General Drug Discovery Workflow for Quinolone Scaffolds

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Caption: A conceptual workflow for the discovery of drugs based on a quinolone scaffold.

Disclaimer: The provided information is for research purposes only and is based on related chemical structures. The specific biological activities and optimal experimental conditions for **7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one** have not been reported in the reviewed literature. Researchers should conduct their own validation and optimization studies.

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